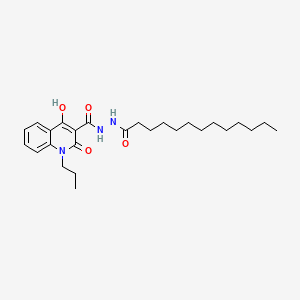![molecular formula C12H10Br2N4O2 B604589 N'-[(E)-(3,5-dibromo-4-hydroxyphenyl)methylidene]-3-methyl-1H-pyrazole-5-carbohydrazide CAS No. 1310362-53-8](/img/structure/B604589.png)
N'-[(E)-(3,5-dibromo-4-hydroxyphenyl)methylidene]-3-methyl-1H-pyrazole-5-carbohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N’-(3,5-dibromo-4-hydroxybenzylidene)-3-methyl-1H-pyrazole-5-carbohydrazide is a synthetic organic compound known for its potential applications in medicinal chemistry. This compound features a pyrazole ring substituted with a carbohydrazide group and a dibromo-hydroxybenzylidene moiety, which contributes to its unique chemical properties and biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N’-(3,5-dibromo-4-hydroxybenzylidene)-3-methyl-1H-pyrazole-5-carbohydrazide typically involves the following steps:
Preparation of 3,5-dibromo-4-hydroxybenzaldehyde: This intermediate can be synthesized from p-cresol and bromine through a solvent-free continuous pipeline reaction device, involving low-temperature and high-temperature control processes.
Formation of the hydrazone: The 3,5-dibromo-4-hydroxybenzaldehyde is then reacted with 3-methyl-1H-pyrazole-5-carbohydrazide under reflux conditions in ethanol to form the desired hydrazone compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and precise control of reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
N’-(3,5-dibromo-4-hydroxybenzylidene)-3-methyl-1H-pyrazole-5-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding quinones.
Reduction: The dibromo groups can be reduced to form mono-bromo or debrominated derivatives.
Substitution: The bromine atoms can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Mono-bromo or debrominated pyrazole derivatives.
Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
N’-(3,5-dibromo-4-hydroxybenzylidene)-3-methyl-1H-pyrazole-5-carbohydrazide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential antimicrobial and anticancer activities.
Biological Studies: The compound is used in studies to understand its interaction with biological targets such as enzymes and receptors.
Industrial Applications: It can be used as an intermediate in the synthesis of more complex organic molecules with potential pharmaceutical applications.
Mécanisme D'action
The mechanism of action of N’-(3,5-dibromo-4-hydroxybenzylidene)-3-methyl-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with receptor binding sites. The exact pathways and molecular targets can vary depending on the specific biological context.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N’-(3,5-dibromo-4-hydroxybenzylidene)-2-phenylacetohydrazide
- N’-(3,5-dibromo-4-hydroxybenzylidene)-4-nitrobenzohydrazide
- N’-(3,5-dibromo-4-hydroxybenzylidene)-3-fluorobenzohydrazide
Uniqueness
N’-(3,5-dibromo-4-hydroxybenzylidene)-3-methyl-1H-pyrazole-5-carbohydrazide is unique due to its specific substitution pattern on the pyrazole ring and the presence of both dibromo and hydroxy groups on the benzylidene moiety. This unique structure contributes to its distinct chemical reactivity and potential biological activities compared to similar compounds.
Propriétés
Numéro CAS |
1310362-53-8 |
|---|---|
Formule moléculaire |
C12H10Br2N4O2 |
Poids moléculaire |
402.04g/mol |
Nom IUPAC |
N-[(E)-(3,5-dibromo-4-hydroxyphenyl)methylideneamino]-5-methyl-1H-pyrazole-3-carboxamide |
InChI |
InChI=1S/C12H10Br2N4O2/c1-6-2-10(17-16-6)12(20)18-15-5-7-3-8(13)11(19)9(14)4-7/h2-5,19H,1H3,(H,16,17)(H,18,20)/b15-5+ |
Clé InChI |
VDGQBTYNRDYROG-PJQLUOCWSA-N |
SMILES |
CC1=CC(=NN1)C(=O)NN=CC2=CC(=C(C(=C2)Br)O)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-hydroxy-N'-[(3-methylphenyl)carbonyl]-2-oxo-1-propyl-1,2-dihydroquinoline-3-carbohydrazide](/img/structure/B604509.png)

![1,4-dioxaspiro[4.5]decane-7,8,9-trione trioxime](/img/structure/B604511.png)



![2-[4-(4-Butylphenyl)-1,3-thiazol-2-yl]-3-(4-hydroxy-3-methoxyphenyl)acrylonitrile](/img/structure/B604522.png)
![propyl 4-{[(4-hydroxy-2-oxo-1-propyl-1,2-dihydro-3-quinolinyl)carbonyl]amino}benzoate](/img/structure/B604523.png)
![Propyl 4-{[(1-butyl-4-hydroxy-2-oxo-1,2-dihydroquinolin-3-yl)carbonyl]amino}benzoate](/img/structure/B604525.png)
![Butyl 4-{[(1-butyl-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinyl)carbonyl]amino}benzoate](/img/structure/B604526.png)
![Butyl 4-{[(4-hydroxy-2-oxo-1-pentyl-1,2-dihydroquinolin-3-yl)carbonyl]amino}benzoate](/img/structure/B604527.png)

